4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by:
- A thiazol-2(3H)-ylidene core substituted with a 3-ethyl group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety.
- An aniline group para-substituted with an ethoxy (–OCH₂CH₃) group.
Properties
Molecular Formula |
C23H27N3O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-ethyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-26-22(17-30-23(26)24-19-9-11-20(12-10-19)29-4-2)18-7-13-21(14-8-18)31(27,28)25-15-5-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI Key |
YEEBSYWQFHJYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole or aniline rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations in Sulfonamide-Substituted Thiazoles
Key Analog 1 : N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline ()
- Differences :
- Sulfonyl Group : 4-Methylpiperidin-1-ylsulfonyl (vs. pyrrolidinylsulfonyl).
- Thiazole Substituent : Pyridin-3-ylmethyl (vs. ethyl).
- Pyridinylmethyl may enhance hydrogen bonding capacity compared to ethyl .
Key Analog 2 : N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline ()
- Differences: Aniline Substituent: Nitro (–NO₂) (vs. ethoxy). Thiazole Substituent: Benzyl (vs. ethyl) and 4-nitrophenyl (vs. pyrrolidinylsulfonylphenyl).
- Implications :
Key Analog 3 : (Z)-N-(4-(3-(azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline ()
- Differences :
- Sulfonyl Group : Azepane-1-sulfonyl (7-membered ring vs. pyrrolidine’s 5-membered).
- Thiazole Substituent : 2-Methoxyethyl (vs. ethyl).
- Implications: The larger azepane ring may enhance lipophilicity and alter steric interactions.
Physicochemical Properties
*Estimated based on analogs due to lack of explicit data.
Biological Activity
The compound 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an ethoxy group, a thiazole ring, and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : Various derivatives have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and TK-10 (kidney cancer) with IC50 values ranging from 5 to 20 µM in some cases.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- In Vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in macrophage cell lines treated with the compound.
- Animal Models : Inflammation-induced models showed reduced edema and inflammatory markers when treated with similar thiazole derivatives.
Neuroprotective Properties
Neuroprotective effects have been noted in studies involving organotypic hippocampal slices:
- Mechanism : The compound appears to protect neurons from excitotoxicity induced by kainic acid through modulation of the PI3K/AKT signaling pathway.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Model Used | IC50/EC50 (µM) |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7, HT-29, TK-10 | 5 - 20 |
| Anti-inflammatory | Reduces cytokine levels | Macrophage cell lines | Not specified |
| Neuroprotection | Protects against excitotoxicity | Organotypic hippocampal slices | 1 - 10 |
Case Studies
-
Anticancer Study :
A study conducted on a series of thiazole derivatives demonstrated that specific modifications at the aniline position significantly enhanced their anticancer properties. The study reported that compounds with a pyrrolidine sulfonamide group exhibited increased cytotoxicity against various cancer cell lines compared to their analogs without this modification. -
Neuroprotection Study :
Research involving the neuroprotective effects of related compounds showed that treatment with these derivatives could significantly decrease neuronal death in models of oxidative stress. The protective mechanism was attributed to the activation of survival pathways mediated by AKT signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
